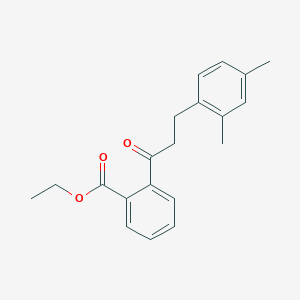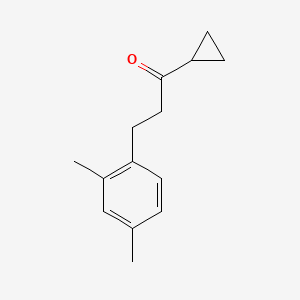
Ethyl 5-(3-chlorophenyl)-5-oxovalerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(3-chlorophenyl)-5-oxovalerate, commonly referred to as ECPV, is a synthetic compound of the oxovalerate family. It has been studied for its potential applications in various scientific research fields, such as biochemistry, physiology, and pharmacology. ECPV has been found to possess a wide range of biochemical and physiological effects, which makes it an attractive compound for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Significant efforts have been made in the synthesis and structural elucidation of compounds structurally related to Ethyl 5-(3-chlorophenyl)-5-oxovalerate. For instance, compounds with chlorophenyl groups have been synthesized and their crystal structures determined, providing insight into their molecular configurations and potential applications in materials science and pharmaceutical chemistry. Crystallographic studies reveal details about molecular interactions and structural stability, which are crucial for designing materials with specific properties (Hu Yang, 2009).
Anticancer Applications
Research into related compounds has also explored their potential anticancer activities. Novel derivatives have been synthesized and evaluated in vitro for their anticancerous action against a variety of human tumor cell lines. These studies provide valuable insights into the potential therapeutic applications of such compounds in treating various cancers (P. Kattimani et al., 2013).
Applications in Dyeing and Fabrics
Compounds with chlorophenyl and related structures have been studied for their application in dyeing processes, showcasing their effectiveness in providing good to excellent fastness properties on different fabrics. Such research is important for the development of new dyes with desirable color fastness and application properties, potentially impacting the textiles industry (Isaac Oluwatobi Abolude et al., 2021).
Photovoltaic Device Fabrication
The synthesis and characterization of related compounds have been applied in the fabrication of organic–inorganic photodiode devices. Studies on the photovoltaic properties of these compounds contribute to the understanding of their potential use in the development of new materials for energy conversion, demonstrating their value in the field of renewable energy technologies (H. Zeyada et al., 2016).
Zukünftige Richtungen
As there’s limited information available on “Ethyl 5-(3-chlorophenyl)-5-oxovalerate”, future research could focus on studying its synthesis, properties, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and biological studies to determine its potential uses .
Eigenschaften
IUPAC Name |
ethyl 5-(3-chlorophenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO3/c1-2-17-13(16)8-4-7-12(15)10-5-3-6-11(14)9-10/h3,5-6,9H,2,4,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPROZKKUKBDJMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC(=CC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645576 |
Source


|
| Record name | Ethyl 5-(3-chlorophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898752-16-4 |
Source


|
| Record name | Ethyl 3-chloro-δ-oxobenzenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898752-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(3-chlorophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














